1-benzyl-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole
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Overview
Description
1-benzyl-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds Imidazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Core: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of Benzyl and Fluorobenzyl Groups: The benzyl and 4-fluorobenzyl groups can be introduced via nucleophilic substitution reactions using benzyl halides and 4-fluorobenzyl halides, respectively.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a suitable thiol or disulfide compound.
Methoxyphenyl Group Addition: The 4-methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the imidazole ring or other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and fluorobenzyl groups can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Benzyl halides, fluorobenzyl halides, thiols, disulfides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe to study biological processes involving imidazole-containing compounds.
Medicine: Potential therapeutic applications due to its structural similarity to pharmacologically active imidazoles.
Industry: Use in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-benzyl-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole would depend on its specific application. In a biological context, it may interact with enzymes or receptors that recognize imidazole rings, potentially inhibiting or modulating their activity. The presence of benzyl, fluorobenzyl, and methoxyphenyl groups could enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-2-((4-chlorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole: Similar structure with a chlorine atom instead of fluorine.
1-benzyl-2-((4-methylbenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole: Similar structure with a methyl group instead of fluorine.
1-benzyl-2-((4-nitrobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole: Similar structure with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorobenzyl group in 1-benzyl-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole may confer unique properties, such as increased lipophilicity, metabolic stability, and specific interactions with biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
1-benzyl-2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2OS/c1-28-22-13-9-20(10-14-22)23-15-26-24(27(23)16-18-5-3-2-4-6-18)29-17-19-7-11-21(25)12-8-19/h2-15H,16-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABIXQDTTIIWKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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